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molecular formula C9H21NOSi B1398881 3-[(tert-Butyldimethylsilanyl)oxy]azetidine CAS No. 875340-81-1

3-[(tert-Butyldimethylsilanyl)oxy]azetidine

Cat. No. B1398881
M. Wt: 187.35 g/mol
InChI Key: ULMHPBVREZOAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772247B2

Procedure details

A mixture of 295 (200 mg, 0.696 mol), DCM (1 mL) and TFA (1 mL) was stirred for 1 h at room temperature, concentrated under reduced pressure; NaOH (1 M, 15 mL) was added to the residue and the suspension was extracted with DCM, the extract was dried (anhydrous Na2SO4) and concentrated, to afford title compound 296 (90.4 mg, 69% yield) as a syrup. MS (m/z): 188.1 (M+1).
Name
295
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][CH:9]1[CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10]1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].C(O)(C(F)(F)F)=O>C(Cl)Cl>[Si:1]([O:8][CH:9]1[CH2:12][NH:11][CH2:10]1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]

Inputs

Step One
Name
295
Quantity
200 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
NaOH (1 M, 15 mL) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the suspension was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried (anhydrous Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC1CNC1
Measurements
Type Value Analysis
AMOUNT: MASS 90.4 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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